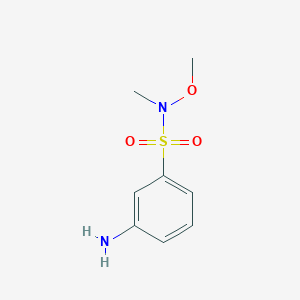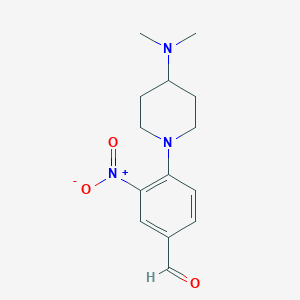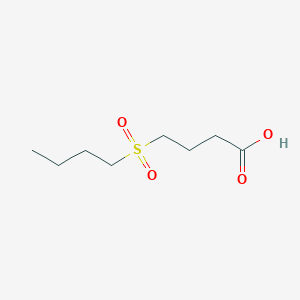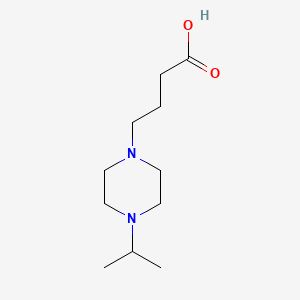![molecular formula C12H9F3N2O B1386482 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline CAS No. 1086378-51-9](/img/structure/B1386482.png)
4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline
描述
“4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline” is a chemical compound with the CAS Number: 1306605-05-9 . It has a molecular weight of 290.67 . The compound is also known as 4- { [6- (trifluoromethyl)-2-pyridinyl]oxy}aniline hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H9F3N2O.ClH/c13-12(14,15)10-2-1-3-11(17-10)18-9-6-4-8(16)5-7-9;/h1-7H,16H2;1H . This indicates the presence of 12 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The presence of a fluorine atom and a pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .作用机制
TFPOA is an aromatic compound that can interact with other molecules through hydrogen bonding and van der Waals forces. Its unique chemical structure allows it to interact with other molecules in a specific way, which can be used to study the structure and function of enzymes. In addition, TFPOA can form complexes with metal ions, which can be used to study the properties of coordination compounds.
Biochemical and Physiological Effects
TFPOA is an organic compound that has no known biochemical or physiological effects. It is not known to be toxic or have any adverse effects on humans or other organisms.
实验室实验的优点和局限性
TFPOA has several advantages for use in lab experiments. It is a colorless, odorless solid that is soluble in organic solvents and has a melting point of 132-134°C. It is also relatively inexpensive and easy to synthesize. However, there are some limitations to using TFPOA in lab experiments. Its unique chemical structure makes it difficult to study the structure and function of enzymes and other molecules. In addition, its low solubility in water limits its use in certain applications.
未来方向
There are several potential future directions for the use of TFPOA. It could be used as a reagent in organic synthesis to study the properties of organic compounds. It could also be used as a ligand in coordination chemistry to study the properties of coordination compounds. In addition, it could be used as a catalyst in the synthesis of organic compounds and to identify new drug targets. Finally, it could be used to study the structure and function of enzymes.
科学研究应用
TFPOA has a variety of scientific research applications. It is used as a reagent in organic synthesis and to study the properties of organic compounds. It is also used in the development of drugs, as a catalyst in the synthesis of organic compounds, and as a ligand in coordination chemistry. In addition, TFPOA can be used to study the structure and function of enzymes and to identify new drug targets.
安全和危害
属性
IUPAC Name |
4-[6-(trifluoromethyl)pyridin-2-yl]oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)10-2-1-3-11(17-10)18-9-6-4-8(16)5-7-9/h1-7H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPMQPSYJQNRCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid](/img/structure/B1386401.png)
![N-[(3-methylphenyl)methyl]oxan-4-amine](/img/structure/B1386402.png)


![4-[(Tetrahydropyran-4-ylamino)-methyl]-benzoic acid methyl ester](/img/structure/B1386407.png)

![3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B1386411.png)


![3-[(Cyclopropylmethyl)amino]benzoic acid](/img/structure/B1386419.png)

![6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B1386422.png)
